3-[(2,4-Difluorophenoxy)methyl]benzohydrazide
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Overview
Description
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide, also known as DFPMH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFPMH is a benzohydrazide derivative that has shown promising results in studies related to cancer, inflammation, and oxidative stress.
Mechanism Of Action
The mechanism of action of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide involves the modulation of various signaling pathways. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has also been shown to activate the JNK pathway, which is involved in apoptosis.
Biochemical And Physiological Effects
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been shown to have a variety of biochemical and physiological effects. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been shown to protect against oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.
Advantages And Limitations For Lab Experiments
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has several advantages for use in lab experiments. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide is a stable compound that can be easily synthesized and purified. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has also been shown to have low toxicity, making it a safe compound to work with.
However, there are some limitations to the use of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide in lab experiments. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has limited solubility in water, which can make it difficult to work with in aqueous solutions. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide also has limited bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide. One area of research could focus on the development of more soluble forms of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide, which would increase its effectiveness in aqueous solutions. Another area of research could focus on the development of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide derivatives with improved bioavailability.
Another area of research could focus on the use of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide in combination with other compounds for cancer treatment. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been shown to enhance the effectiveness of other anti-cancer drugs, and further research could explore the potential for combination therapy.
Conclusion:
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide is a promising compound that has shown potential for use in cancer treatment, inflammation, and oxidative stress. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has a unique mechanism of action that involves the modulation of specific signaling pathways. While there are some limitations to the use of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide in lab experiments, there are several future directions for research that could further explore the potential of this compound.
Synthesis Methods
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide can be synthesized through the reaction of 2,4-difluorophenol with benzoyl hydrazine in the presence of a suitable catalyst. The resulting product is then purified through recrystallization, yielding a white crystalline powder.
Scientific Research Applications
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been extensively studied for its potential use in cancer treatment. Studies have shown that 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide can induce apoptosis, or programmed cell death, in cancer cells. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
In addition to its anti-cancer properties, 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has also been studied for its anti-inflammatory and antioxidant effects. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has also been shown to protect against oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.
properties
IUPAC Name |
3-[(2,4-difluorophenoxy)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-11-4-5-13(12(16)7-11)20-8-9-2-1-3-10(6-9)14(19)18-17/h1-7H,8,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPGSWWVHRUBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide |
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